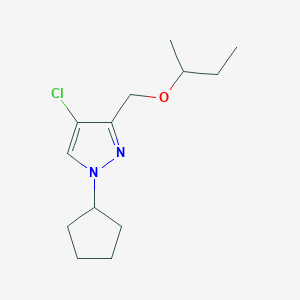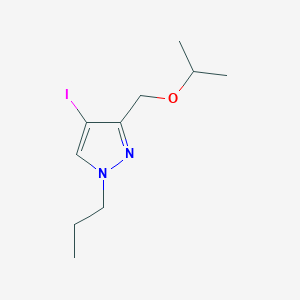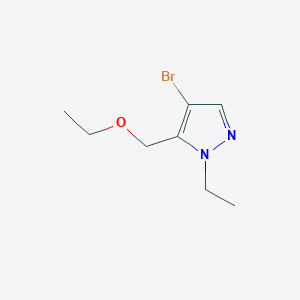![molecular formula C11H12N2O B1653631 3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1864061-76-6](/img/structure/B1653631.png)
3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one
Overview
Description
The compound “3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one” is a complex organic molecule. It is related to a class of compounds known as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These compounds have been synthesized using various methods and have been evaluated for their biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study reported the synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements .Scientific Research Applications
Hybrid Gel Electrolytes
- Scientific Field : Material Science, Electrochemistry .
- Application Summary : The compound is used in the synthesis of hybrid gel electrolytes derived from Keggin-type heteropoly acids and ionic liquids (ILs). These electrolytes have potential applications in electrochemical energy conversion and storage .
- Methods of Application : The hybrid gels were derived from Keggin-type heteropoly acids containing different proton concentrations and 3-(pyridin-1-ium-1-yl)propane-1-sulfonate (PyPs) IL . The structural characterizations confirmed the interaction between the organic cation and Keggin-type inorganic heteropoly anion in the hybrid material .
- Results or Outcomes : The bulk ionic conductivity of 0.1, 0.01 and 0.0003 S cm −1 at ∼90 °C was obtained for different variations of the hybrid gel .
Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Scientific Field : Biomedical Research, Medicinal Chemistry .
- Application Summary : 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to the requested compound, have been described in more than 5500 references (including 2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : The compounds have been used in various biomedical applications, although the specific results or outcomes are not detailed in the source .
Nonlinear Optics
- Scientific Field : Physics, Optics .
- Application Summary : A compound similar to the requested one, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), has potential applications in nonlinear optics . This is confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
- Results or Outcomes : The static and dynamic polarizability were found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Coordination Chemistry
- Scientific Field : Chemistry, Coordination Chemistry .
- Application Summary : The pyridine derivative of cyclic triimidazole, namely 3-(pyridin-2-yl)triimidazotriazine (TT-Py), has been explored for its coordination ability towards Cu(I) . TT-Py is an appealing nitrogen-rich ligand characterized by the presence of three imidazole nitrogen atoms with trigonal symmetry and a pyridine moiety, available for coordination .
- Methods of Application : The coordination ability of TT-Py towards Cu(I) was explored .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Nonlinear Optics
- Scientific Field : Physics, Optics .
- Application Summary : A compound similar to the requested one, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), has potential applications in nonlinear optics . This is confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- Methods of Application : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
- Results or Outcomes : The static and dynamic polarizability were found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Coordination Chemistry
- Scientific Field : Chemistry, Coordination Chemistry .
- Application Summary : The pyridine derivative of cyclic triimidazole, namely 3-(pyridin-2-yl)triimidazotriazine (TT-Py), has been explored for its coordination ability towards Cu(I) . TT-Py is an appealing nitrogen-rich ligand characterized by the presence of three imidazole nitrogen atoms with trigonal symmetry and a pyridine moiety, available for coordination .
- Methods of Application : The coordination ability of TT-Py towards Cu(I) was explored .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
1-pyridin-3-yl-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(4-2-5-11)9(13-10)8-3-1-6-12-7-8/h1,3,6-7,9H,2,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGQTIRQGIMGOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253598 | |
| Record name | 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one | |
CAS RN |
1864061-76-6 | |
| Record name | 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864061-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.3]heptan-1-one, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653549.png)

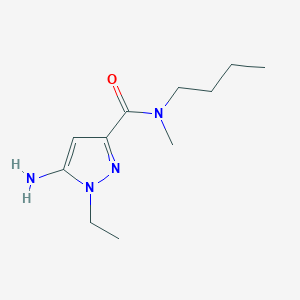
![3-{[butyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B1653552.png)


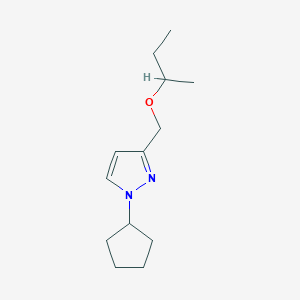
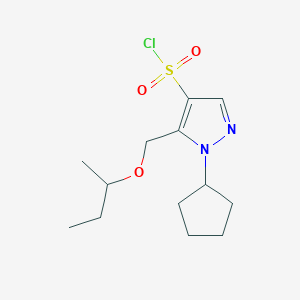
![4-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B1653562.png)
